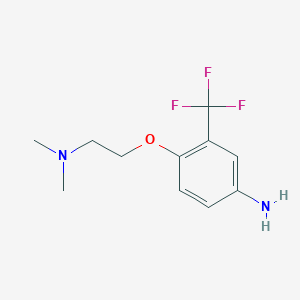
4-(2-(Dimethylamino)ethoxy)-3-(trifluoromethyl)phenylamine
Cat. No. B8545014
Key on ui cas rn:
863676-00-0
M. Wt: 248.24 g/mol
InChI Key: HAHDHZOCVXMPRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08609656B2
Procedure details


In 6 mL of dimethylformamide, 256 mg (2.87 mmol) of 2-dimethylaminoethanol was dissolved, and 42 mg (1.05 mmol) of sodium hydride was added thereto, and the mixture solution was stirred at room temperature for 10 minutes, and then 200 mg (0.96 mmol) of 2-fluoro-5-nitrobenzotrifluoride was added thereto and the mixture solution was heated at 50° C. for two hours. The reaction solution was poured into a saturated ammonium chloride aqueous solution and extracted with ethyl acetate, and the extract was washed with a saturated sodium chloride solution. To the organic layer, 20 mg of 10% palladium carbon and 2 mL of methanol were added, and the mixture solution was stirred at room temperature in a hydrogen atmosphere at normal pressures for 16 hours. After filtration, the filtrate was concentrated and the residue was purified by silica gel column chromatography to obtain 230 mg (97%) of a yellow oily target product.





Yield
97%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][OH:5].[H-].[Na+].F[C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][C:11]=1[C:19]([F:22])([F:21])[F:20].[Cl-].[NH4+]>CN(C)C=O>[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][O:5][C:10]1[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][C:11]=1[C:19]([F:20])([F:21])[F:22] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
42 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Four
|
Name
|
|
|
Quantity
|
256 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCO)C
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture solution was stirred at room temperature for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture solution was heated at 50° C. for two hours
|
|
Duration
|
2 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the extract was washed with a saturated sodium chloride solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the organic layer, 20 mg of 10% palladium carbon and 2 mL of methanol were added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture solution was stirred at room temperature in a hydrogen atmosphere at normal pressures for 16 hours
|
|
Duration
|
16 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel column chromatography
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(CCOC1=C(C=C(C=C1)N)C(F)(F)F)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 230 mg | |
| YIELD: PERCENTYIELD | 97% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
